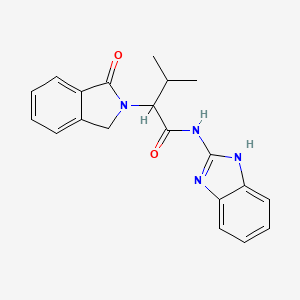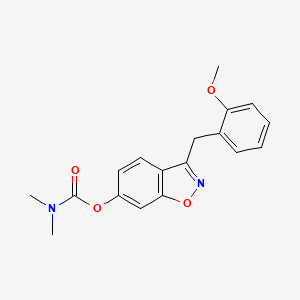![molecular formula C16H17ClN6 B4511098 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4511098.png)
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a triazolopyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-chlorophenylamine with piperazine in the presence of a suitable catalyst to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the triazolopyridazine core or the piperazine ring.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: A related compound with a similar triazolopyridazine core, used as an antidepressant.
Aripiprazole: Another piperazine derivative with antipsychotic properties.
Quetiapine: A piperazine-containing compound used to treat psychiatric disorders.
Uniqueness
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a triazolopyridazine core and a 3-chlorophenyl-substituted piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-12-18-19-15-5-6-16(20-23(12)15)22-9-7-21(8-10-22)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRYIOWOARPHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4511015.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B4511019.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4511024.png)
![4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide](/img/structure/B4511027.png)

![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4511037.png)
![4-{[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzonitrile](/img/structure/B4511039.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B4511056.png)
![2-methyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4511077.png)
![1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4511086.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4511087.png)
![1-{1-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4511100.png)
![1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B4511101.png)

